Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate
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Overview
Description
Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate typically involves the bromination of a furo[2,3-c]pyridine precursor followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step can be achieved using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromopyridine-3-carboxylate
- Methyl 2-bromothiazole-5-carboxylate
- Methyl 5-aminopyridine-3-carboxylate
Uniqueness
Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate is unique due to its fused furan and pyridine rings, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)7-2-5-6(10)4-14-8(5)3-11-7/h2-4H,1H3 |
InChI Key |
FMDKAXQOCUAWJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C(=CO2)Br |
Origin of Product |
United States |
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